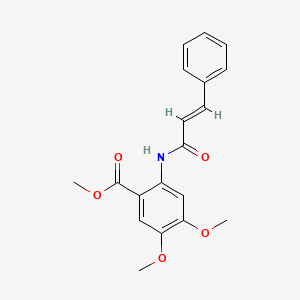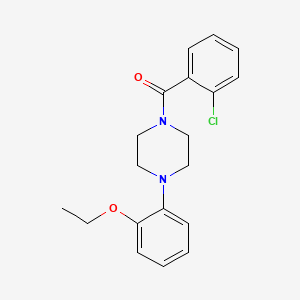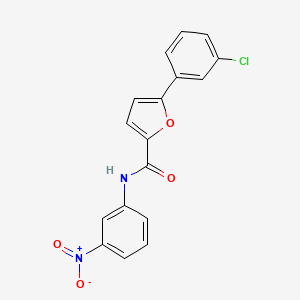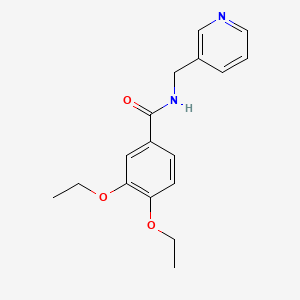![molecular formula C15H15N5OS B5820571 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the triazole family, which is known for its diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is not fully understood. However, several studies have suggested that the compound may exert its biological activity by inhibiting certain enzymes or proteins in the body. For example, the compound has been shown to inhibit the growth of certain bacteria by inhibiting the activity of enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine have been studied in vitro and in vivo. The compound has been shown to exhibit cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis. The compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, the compound also has some limitations. For example, the compound may exhibit low solubility in certain solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine. One possible direction is to further explore the compound's potential as a therapeutic agent for certain diseases. Another possible direction is to study the compound's mechanism of action in more detail. Additionally, the compound may be studied for its potential use as a diagnostic tool for certain diseases.
Méthodes De Synthèse
The synthesis of 3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine involves a multi-step process that has been described in detail in several scientific publications. The synthesis method involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form the intermediate product. This intermediate product is then reacted with 2-pyridinecarboxaldehyde to form the final product. The synthesis method has been optimized to produce high yields of the product with high purity.
Applications De Recherche Scientifique
3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has been studied extensively for its potential therapeutic properties. The compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-21-12-7-5-11(6-8-12)10-22-15-19-18-14(20(15)16)13-4-2-3-9-17-13/h2-9H,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVBQDOJFPHJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)

![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)

![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)

![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)